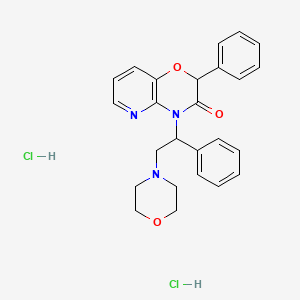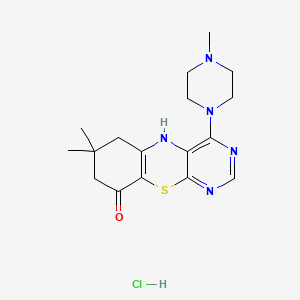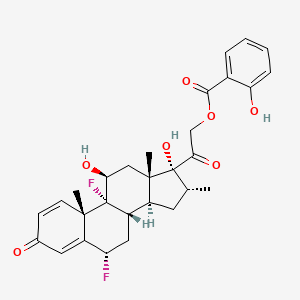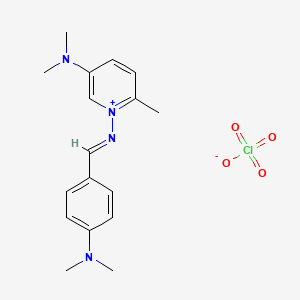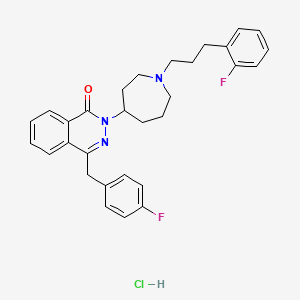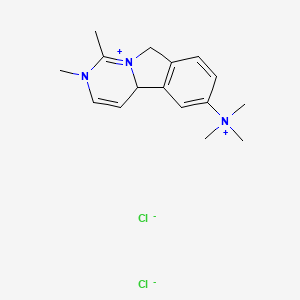
9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride is a chemical compound known for its unique structure and properties It is a derivative of pyridoindole, characterized by the presence of a trimethylammonio group and two chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride typically involves the alkylation of pyridoindole derivatives. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethylammonio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridoindole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs.
Aplicaciones Científicas De Investigación
9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
9H-Pyrido(3,4-b)indole: A parent compound with similar structural features but lacking the trimethylammonio group.
7-Hydroxy-1,2-dimethyl-9H-pyrido(3,4-b)indolium: A hydroxylated analog with different chemical properties.
Uniqueness
The presence of the trimethylammonio group in 9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride imparts unique chemical and biological properties, making it distinct from its analogs. This functional group enhances its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
102207-62-5 |
|---|---|
Fórmula molecular |
C16H23Cl2N3 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
(1,2-dimethyl-4a,9-dihydropyrimido[6,1-a]isoindol-10-ium-6-yl)-trimethylazanium;dichloride |
InChI |
InChI=1S/C16H23N3.2ClH/c1-12-17(2)9-8-16-15-10-14(19(3,4)5)7-6-13(15)11-18(12)16;;/h6-10,16H,11H2,1-5H3;2*1H/q+2;;/p-2 |
Clave InChI |
ZUQNLUWVURXXEW-UHFFFAOYSA-L |
SMILES canónico |
CC1=[N+]2CC3=C(C2C=CN1C)C=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


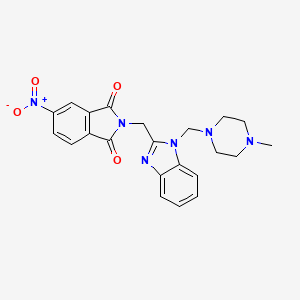


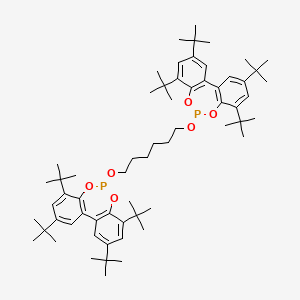
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)

